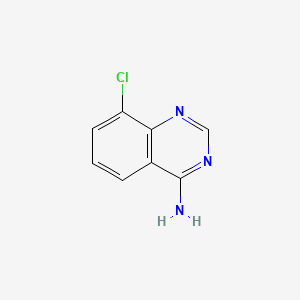

8-Chloroquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZIDNYUMYVOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857686 | |

| Record name | 8-Chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19808-37-8 | |

| Record name | 8-Chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 8-Chloroquinazolin-4-amine

Traditional synthetic pathways to this compound typically involve the sequential formation of the quinazoline (B50416) ring system, followed by functional group interconversions. The key steps are the chlorination of a quinazolinone precursor and the subsequent amination at the 4-position.

A critical step in the synthesis is the conversion of a quinazolin-4(3H)-one intermediate to a 4-chloroquinazoline (B184009). rroij.commdpi.com This transformation activates the 4-position for subsequent nucleophilic substitution. The hydroxyl group of the lactim tautomer of the quinazolinone is replaced by a chlorine atom. mdpi.com

Commonly used chlorinating agents include:

Phosphorus oxychloride (POCl₃): This is a widely used reagent that effectively chlorinates the quinazolinone precursor, often under reflux conditions. rroij.com The reaction can be performed neat or in a solvent like dimethylformamide (DMF).

Thionyl chloride (SOCl₂): In the presence of a catalytic amount of DMF, thionyl chloride can also be used for the chlorination step. mdpi.com

Other Reagent Systems: Combinations such as triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid have also been employed to achieve this chlorination. mdpi.com For example, using triphenylphosphine and trichloroisocyanuric acid can yield the 4-chloroquinazoline in high yields of around 89%. mdpi.com

The general mechanism involves the activation of the carbonyl group in the quinazolinone, followed by nucleophilic attack by the chloride ion to replace the oxygen function.

The introduction of the amine group at the 4-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom installed in the previous step is an excellent leaving group, activated by the adjacent nitrogen atom in the pyrimidine (B1678525) ring. rroij.comnih.gov

This reaction involves treating the 4-chloroquinazoline intermediate with an amino source.

Ammonia (B1221849): To obtain the primary 4-aminoquinazoline, a reaction with ammonia or an ammonia equivalent is performed. arabjchem.org

Primary and Secondary Amines: A wide variety of primary and secondary amines can be used to synthesize N-substituted 4-aminoquinazolines. nih.govbeilstein-journals.org The reaction conditions can be influenced by the nucleophilicity of the amine; electron-rich amines often react under milder conditions, while electron-poor amines may require longer reaction times or heating. nih.govbeilstein-journals.org

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), and may be heated under reflux to ensure completion. mdpi.comchem-soc.si

The synthesis of the quinazoline scaffold itself begins with simpler, appropriately substituted benzene (B151609) derivatives.

Starting Materials: The most common starting materials are derivatives of anthranilic acid (2-aminobenzoic acid) or anthranilamide (2-aminobenzamide). evitachem.comresearchgate.net To synthesize 8-chloro-substituted quinazolines, a precursor such as 2-amino-3-chlorobenzoic acid or a related derivative is required to ensure the chlorine atom is positioned correctly on the benzene ring portion of the final molecule. evitachem.com

The typical synthetic sequence proceeds through key intermediates:

Cyclization: The anthranilic acid derivative is cyclized with a reagent like formamide (B127407) or potassium cyanate (B1221674) to form the corresponding 8-chloroquinazolin-4(3H)-one. evitachem.comjst.go.jp This heterocyclic compound is a crucial intermediate.

Chlorination: The 8-chloroquinazolin-4(3H)-one is then chlorinated as described in section 2.1.1, yielding an intermediate like 4,8-dichloroquinazoline.

Amination: Finally, selective amination at the 4-position, as detailed in section 2.1.2, produces the target compound, this compound. The chlorine at the 4-position is significantly more reactive to nucleophilic substitution than the one at the 8-position due to the electronic influence of the pyrimidine ring nitrogens. nih.gov

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, modern synthetic methods have been applied to the synthesis of quinazoline derivatives.

Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of 4-aminoquinazolines. nih.gov It is particularly effective for the amination step (SNAr reaction). nih.govbeilstein-journals.org

Compared to conventional heating methods, which can require long reflux times (e.g., 12 hours), microwave-assisted synthesis can dramatically reduce reaction times to mere minutes (e.g., 10-20 minutes). mdpi.comfrontiersin.org This method often leads to higher yields and cleaner reactions with easier work-up procedures. frontiersin.org The approach has been successfully used for reacting 4-chloroquinazolines with a variety of aryl and heterocyclic amines in solvents like 2-propanol. mdpi.comnih.gov

| Parameter | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Heating Method | Conventional Reflux | Microwave Irradiation |

| Typical Reaction Time | 12 hours mdpi.com | 20 minutes mdpi.com |

| Energy Input | Higher | Lower frontiersin.org |

| Yield | Often lower | Generally higher frontiersin.org |

| Work-up | Can be complex | Simpler, cleaner profiles frontiersin.org |

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates, which enhances efficiency and reduces chemical waste. jst.go.jp

One notable one-pot strategy for producing 4-aminoquinazolines bypasses the need for a separate, often harsh, chlorination step. researchgate.net This method involves the reaction of a quinazolin-4(3H)-one with a primary amine in the presence of hexamethyldisilazane (B44280) (HMDS). The HMDS acts as a mediating agent, facilitating a tandem silylation and substitution sequence in a single vessel. This approach provides excellent yields (83–97%) and is more environmentally friendly as it avoids the use of chlorinating reagents like POCl₃. researchgate.net

Another approach involves the cyclization of o-anthranilic acids with chloroacetonitrile, followed by amination in a single pot, achieving yields between 60-84%. vulcanchem.com These strategies represent a significant advancement in synthesizing the quinazoline scaffold efficiently.

Catalytic Methods (e.g., Nickel-Catalyzed Reactions)

Catalytic methods, particularly those involving nickel, have emerged as powerful tools for forming carbon-nitrogen bonds, a key step in the synthesis of various amino-substituted heterocyclic compounds. While direct nickel-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of nickel-catalyzed cross-coupling reactions are well-established for analogous transformations. These reactions offer an alternative to traditional methods, often providing access to complex molecules that are otherwise difficult to synthesize. nih.gov

For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for the C-N bond formation between aryl halides and amines. nih.gov This methodology has been applied to the synthesis of 4-amino-1,8-naphthalimides, demonstrating the utility of nickel catalysis in constructing amino-substituted aromatic systems. nih.gov The general approach involves the coupling of an aryl halide with an amine in the presence of a nickel catalyst, such as Ni(cod)₂, and a suitable ligand. nih.gov

Furthermore, nickel-catalyzed cross-electrophile coupling reactions have expanded the scope of substrates to include a variety of synthetically useful compounds. wisc.edu These methods are particularly valuable for creating bonds between different types of electrophiles, driven by a stoichiometric source of electrons. wisc.edu The development of nickel-catalyzed reductive cross-coupling of heteroaryl chlorides and aryl chlorides further underscores the versatility of this approach. wisc.edu

Chemical Transformations of this compound

Nucleophilic Substitution Reactions at the 4-Position

The 4-position of the quinazoline ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. vulcanchem.com Consequently, the amino group at the 4-position can be displaced by various nucleophiles.

The reaction of 4-chloroquinazolines with amines is a widely used method for the synthesis of 4-aminoquinazoline derivatives. nih.govbeilstein-journals.orgresearchgate.net These reactions often proceed readily with electron-rich amines under mild conditions. nih.govbeilstein-journals.org For instance, the reaction of 4-chloroquinazolines with primary or secondary amines in a suitable solvent like isopropanol can lead to the corresponding 4-substituted aminoquinazolines. researchgate.net The use of microwave irradiation can often accelerate these reactions and improve yields, especially with less reactive, electron-poor amines. nih.govbeilstein-journals.org

The general mechanism for the SNAr reaction at the 4-position of a 4-chloroquinazoline involves the nucleophilic attack of the amine on the electron-deficient C4 carbon, followed by the departure of the chloride leaving group. researchgate.net The reactivity can be influenced by the nature of the nucleophile and the solvent. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Chloroquinazolines

Modifications of the Chloro Group at the 8-Position

The chloro group at the 8-position of the quinazoline ring is also susceptible to modification, although its reactivity can differ from substituents at other positions. This position can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

One of the most common transformations is the Suzuki-Miyaura cross-coupling reaction. For example, 8-bromoquinazolines can undergo Suzuki-type couplings with arylboronic acids to generate 8-aryl quinazolines. google.com This reaction is typically catalyzed by a palladium complex.

The chloro group can also be a site for other metal-catalyzed reactions. While specific examples for this compound are not abundant in the provided text, the general reactivity of halogenated quinazolines suggests that reactions like the Heck, Sonogashira, and Buchwald-Hartwig couplings could be employed to modify the 8-position. mdpi.com

Derivatization of the Quinazoline Core (e.g., at C-2, C-6, C-7)

The quinazoline core of this compound offers multiple sites for further derivatization, allowing for the synthesis of a wide range of analogues with diverse properties.

C-2 Position: The C-2 position can be functionalized through various reactions. For instance, in related quinazoline systems, the C-2 position can be substituted with different groups to enhance biological activity. nih.gov In some synthetic routes, a substituent is introduced at the C-2 position early on, for example, by using a substituted anthranilamide in the initial cyclization step. researchgate.net

C-6 and C-7 Positions: The C-6 and C-7 positions are part of the benzene ring of the quinazoline scaffold and can be modified through electrophilic aromatic substitution or by using pre-functionalized starting materials. For example, the synthesis of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives starts from gallic acid, which already contains the desired methoxy (B1213986) groups. researchgate.netnih.gov The introduction of substituents at these positions can significantly impact the molecule's properties. For instance, the presence of methoxy groups at the 6 and 7 positions is a feature in some biologically active quinazoline derivatives. nih.gov

Table 2: Examples of Derivatization of the Quinazoline Core

Formation of Fused Heterocyclic Systems

This compound and its derivatives can serve as building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group at the 4-position and another reactive site on the quinazoline core or a substituent.

One common strategy is the reaction of a 4-chloroquinazoline derivative with a binucleophilic reagent. For example, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group at the 4-position, which can then be cyclized to form a triazoloquinazoline system. chem-soc.sinih.gov The subsequent condensation of the hydrazinyl intermediate with aldehydes or other reagents can lead to a variety of fused triazoloquinazoline derivatives. chem-soc.sinih.gov

Another approach involves the intramolecular cyclization of a suitably substituted quinazoline derivative. For instance, a substituent at the 4-position containing a reactive functional group can undergo cyclization with a nearby atom on the quinazoline ring to form a new fused ring.

The formation of these fused systems is a powerful strategy for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Table 3: Compound Names Mentioned in the Article

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of Quinazoline (B50416) SAR

The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline ring system. researchgate.netscbt.com Extensive research has elucidated the general principles governing the structure-activity relationships of this class of compounds.

Impact of Substituents at Positions 2, 3, 4, 6, 7, and 8

Substitutions at various positions on the quinazoline ring have been shown to significantly influence the pharmacological activity of the resulting compounds. scbt.com

Position 2: Modifications at the C2 position can modulate the potency and selectivity of quinazoline derivatives. For instance, the introduction of a methyl or thiol group at this position has been associated with enhanced antimicrobial activities. mdpi.com In the context of anticancer activity, the presence of small lipophilic substituents can lead to increased antiproliferative effects. srce.hr

Position 3: The substituent at the N3 position is crucial for the activity of many quinazolinone derivatives. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial properties. mdpi.com

Position 4: The amino group at the C4 position is a key feature of many biologically active quinazolines, often acting as a hinge binder in the ATP-binding pocket of kinases. ekb.eg The nature of the substituent on this amino group significantly impacts activity. For example, in the context of EGFR inhibition, 4-anilinoquinazolines are a well-established class of inhibitors. srce.hr

Positions 6 and 7: These positions are frequently substituted to enhance the pharmacological properties of quinazoline derivatives. For instance, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase the anticancer activity of certain compounds. srce.hr The well-known EGFR inhibitor, Gefitinib (B1684475), features a morpholine (B109124) ring at the 6-position, which enhances its water solubility. ekb.eg

Position 8: The substituent at the C8 position can have a profound impact on the selectivity and potency of quinazoline-based inhibitors. For example, in a series of 2-arylquinazolin-4-ones, an 8-methyl group provided the most potency and selectivity towards tankyrases (members of the PARP superfamily) compared to 8-H, 8-OMe, and 8-OH. acs.org This highlights the importance of the steric and electronic properties of the substituent at this position in dictating target specificity.

Influence of Halogenation (e.g., Chlorine at Position 8)

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. The introduction of a halogen atom, such as chlorine, at position 8 of the quinazoline ring can significantly influence its biological activity. mdpi.com Halogen-substituted quinazolinones have demonstrated enhanced antihyperlipidemic effects compared to their non-halogenated counterparts. x-mol.com Specifically, the placement of a chlorine atom at the 8-position has been shown to be a key determinant in the anti-Aβ aggregation activity of certain quinazoline derivatives, with the activity order being 8-Cl > 7-Cl > 6-Cl. d-nb.info This suggests that the electronic and steric effects of the 8-chloro substituent are critical for this particular biological activity.

Role of the Amine Moiety at Position 4

The 4-amino group is a critical pharmacophoric feature for a wide range of biological activities exhibited by quinazoline derivatives. This moiety is often involved in crucial hydrogen bonding interactions with the target protein, particularly in the case of kinase inhibitors where it mimics the adenine (B156593) portion of ATP. ekb.eg The nature of the substituent attached to the 4-amino group is a key determinant of activity and selectivity. For instance, in a series of 4-aminoquinazoline derivatives, the introduction of a 4-amino-3,4-dimethoxyphenyl moiety was associated with enhanced anticancer activity. ekb.eg The secondary amine at this position is often crucial for activity, as its methylation can lead to a dramatic reduction in the inhibitory potential of the compound. nih.gov

SAR Specific to Biological Target Interactions

The structural features of 8-chloroquinazolin-4-amine and its derivatives determine their interaction with specific biological targets, leading to a range of pharmacological effects.

Structural Determinants for Enzyme Inhibition (e.g., Tyrosine Kinases, Cholinesterases, CYP1B1, Sphingomyelinase, PARP)

Tyrosine Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for the design of tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). ekb.eg The 4-anilino group plays a crucial role in binding to the ATP pocket of the kinase. mdpi.com The substitution pattern on both the quinazoline ring and the aniline (B41778) moiety dictates the potency and selectivity. For instance, the introduction of a chlorine atom at the 3-position of the aniline ring in some 4-anilinoquinazoline derivatives resulted in potent EGFR inhibitory activity. mdpi.com

Cholinesterases: Quinazoline derivatives have been investigated as inhibitors of cholinesterases (AChE and BuChE), which are key enzymes in the pathogenesis of Alzheimer's disease. In a study of quinazoline-based compounds, an 8-chloro-substituted derivative, 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine, exhibited dual inhibition of both AChE and BuChE. d-nb.infosemanticscholar.org This highlights the favorable contribution of the 8-chloro substituent to cholinesterase inhibition.

| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | 8-Cl, 2-isopropylamino, 4-phenethylamino | AChE | 8.6 |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | 8-Cl, 2-isopropylamino, 4-phenethylamino | BuChE | 2.6 |

CYP1B1: Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of various compounds, and its inhibition is a potential strategy in cancer therapy. A series of 2-phenylquinazolin-4-amines were designed as selective CYP1B1 inhibitors. ekb.eg Molecular docking studies suggested that the introduction of an amine group and an iodine atom augmented the binding affinity. ekb.eg While specific data for this compound is limited, this study underscores the potential of the 4-aminoquinazoline scaffold for CYP1B1 inhibition.

Sphingomyelinase: Bacterial sphingomyelinase C (SMase) is a virulence factor and a therapeutic target. A study on quinazoline derivatives as SMase inhibitors found that a 6-chloro-substituted compound, 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, exhibited potent inhibition of Bacillus cereus SMase. nih.gov This suggests that halogenation of the quinazoline ring is a favorable modification for SMase inhibition.

| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) |

| 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 6-Cl, 2-thioxo | B. cereus SMase | 6.43 |

| 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 6-F, 2-thioxo | B. cereus SMase | 6.50 |

PARP: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and their inhibition is a validated strategy in cancer treatment. frontiersin.org 8-Chloroquinazolin-4-ol has been identified as a PARP-1 enzyme inhibitor with an IC50 of 5.65 μM. medchemexpress.comgoogle.com In a series of 2-alkyl- and 2-aryl-substituted quinazolin-4(3H)-ones, an 8-methyl substituent generally enhanced PARP inhibitory activity compared to an 8-methoxy group. researchgate.net

| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) |

| 8-Chloroquinazolin-4-ol | 8-Cl, 4-OH | PARP-1 | 5.65 |

Structural Determinants for Receptor Binding (e.g., Adenosine (B11128) Receptors, Adrenergic Receptors)

Adenosine Receptors: Quinazoline derivatives have been explored as antagonists of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. In a series of 2-aminoquinazoline (B112073) derivatives designed as A2A adenosine receptor antagonists, halogen substitution on the quinazoline ring was investigated. For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with high affinity for the A2A receptor. mdpi.comresearchgate.net While specific data for this compound is not extensively reported in this context, the general principles of substitution on the quinazoline ring suggest its potential for interaction with adenosine receptors.

Adrenergic Receptors: The 4-aminoquinazoline core is a key structural feature of several α1-adrenergic receptor antagonists, such as prazosin, doxazosin, and terazosin. nih.gov These nonselective antagonists cause relaxation of smooth muscle in both arterioles and the bladder neck. The binding of antagonists to adrenergic receptors is complex, and for the α1a-adrenergic receptor, two phenylalanine residues in transmembrane domain 7 have been identified as a major site of antagonist affinity. nih.gov The development of selective α1-adrenergic receptor antagonists often involves modification of the substituent at the 4-amino position of the quinazoline ring.

Conformational Requirements for Molecular Recognition

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For this compound derivatives, the specific conformation they adopt dictates their ability to bind to receptors or enzymes. The quinazoline core itself is a planar, bicyclic aromatic system, which often serves as a rigid scaffold. The substituents attached to this core, however, introduce conformational flexibility that is crucial for molecular recognition.

The orientation of the amino group at the 4-position and the chloro group at the 8-position are key determinants of the molecule's interaction profile. The nitrogen atoms within the quinazoline ring, particularly at positions 1 and 3, frequently act as hydrogen bond acceptors. The exocyclic amino group at position 4 is a critical hydrogen bond donor. The precise spatial arrangement of these features is necessary for a productive binding event.

For instance, in the design of inhibitors for certain kinases, the planarity of the quinazoline scaffold allows it to fit into the narrow ATP-binding cleft. The substituents then project into specific pockets, and their conformational freedom, or lack thereof, can enhance or diminish binding affinity. The rotational freedom around the bond connecting a substituent to the quinazoline core, for example, can determine whether the molecule can adopt the low-energy conformation required for optimal interaction with the target protein.

Strategies for Lead Optimization and Derivative Design

Once a lead compound like this compound is identified, various strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of producing a compound with similar or improved biological activity. This is a common and effective strategy in the optimization of quinazoline-based compounds.

For the this compound scaffold, several positions are amenable to bioisosteric replacement. The chlorine atom at the 8-position, for instance, can be replaced with other groups to probe the electronic and steric requirements of the binding pocket.

Table 1: Potential Bioisosteric Replacements for the Chloro Group at Position 8

| Original Group | Bioisosteric Replacement | Rationale |

| Chloro (Cl) | Fluoro (F) | Smaller size, higher electronegativity. |

| Chloro (Cl) | Bromo (Br) | Larger size, similar electronics. |

| Chloro (Cl) | Methyl (CH₃) | Similar size, alters electronic nature. |

| Chloro (Cl) | Trifluoromethyl (CF₃) | Electron-withdrawing, increases lipophilicity. |

| Chloro (Cl) | Cyano (CN) | Linear shape, electron-withdrawing. |

The amino group at the 4-position is another key site for modification. Replacing it with other functionalities can alter hydrogen bonding capacity and basicity, which can in turn affect target binding and pharmacokinetic properties like solubility and cell permeability.

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. This new entity may exhibit a broader spectrum of activity, enhanced potency, or a modified selectivity profile.

The this compound scaffold can serve as an excellent anchor for molecular hybridization. For example, it can be hybridized with other heterocyclic systems known to possess distinct biological activities. This approach has been used to create novel anticancer agents by combining the quinazoline core with moieties that target different signaling pathways or cellular processes.

One common strategy involves linking the 4-amino group of the quinazoline to another bioactive molecule via a flexible or rigid linker. The nature and length of this linker are critical and are often optimized to ensure that both pharmacophores can adopt their required binding conformations simultaneously.

Combinatorial Chemistry in Quinazoline Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds. This high-throughput approach is well-suited for exploring the structure-activity relationships of the quinazoline scaffold. By systematically varying the substituents at multiple positions on the this compound core, researchers can quickly identify derivatives with improved properties.

The synthesis of a combinatorial library based on this compound typically involves a multi-step process where different building blocks are introduced at specific positions. For example, a diverse set of aldehydes or acyl chlorides could be reacted with the 4-amino group to generate a library of N-substituted derivatives. Similarly, different starting materials could be used to introduce variety at other positions of the quinazoline ring prior to the introduction of the 4-amino group. The resulting library of compounds can then be screened against a biological target to identify hits for further development.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking simulations are frequently employed to predict the binding orientation of 8-Chloroquinazolin-4-amine and its analogs within the active sites of various protein targets. These studies are crucial for understanding the structural basis of their biological activity.

Docking studies have shown that the 8-chloro-4-aminoquinazoline scaffold can form multiple interactions with protein active sites. The nitrogen atoms within the quinazoline (B50416) ring system often act as hydrogen bond acceptors, while the amino group at the 4-position can serve as a hydrogen bond donor. The chlorine atom at the 8-position can participate in halogen bonding and hydrophobic interactions, which can significantly influence the binding affinity and selectivity of the compound. For instance, in studies of quinazoline derivatives as kinase inhibitors, the quinazoline core is often observed to form key hydrogen bonds with the hinge region of the kinase domain.

Molecular docking studies have been successful in identifying key amino acid residues that are crucial for the binding of this compound-based compounds. For example, in the context of kinase inhibition, residues in the hinge region, the DFG motif, and the gatekeeper residue are often highlighted as being critical for interaction. The specific interactions can include hydrogen bonds with backbone atoms of residues like methionine and cysteine, as well as hydrophobic interactions with aliphatic and aromatic side chains of residues such as leucine, valine, and phenylalanine.

Table 1: Summary of Key Interactions and Residues from Molecular Docking Studies

| Target Class | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Kinases | Hinge Region (e.g., Met, Cys) | Hydrogen Bonding |

| Gatekeeper Residue | Hydrophobic Interaction | |

| DFG Motif | Hydrogen Bonding, Hydrophobic Interaction | |

| Other Enzymes | Various (e.g., Leu, Val, Phe) | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are performed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For series of compounds containing the this compound core, QSAR models have been developed to predict their biological activities, such as inhibitory concentrations (IC50). These models are typically generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The robustness and predictive power of these models are evaluated using various statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation.

Table 2: Common Physicochemical Descriptors in QSAR Models of Quinazoline Derivatives

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule |

| Hydrophobic | LogP | Describes the lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular connectivity and branching |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, stability, and intermolecular interactions. frontiersin.orgnih.gov For a molecule like this compound, MD simulations can be used to study its intrinsic flexibility and its interactions with biological targets such as proteins.

A molecule's biological function is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound, identifying its most stable low-energy structures and the pathways for transitioning between them. nih.gov Simulations performed over nanoseconds to microseconds can reveal the inherent dynamics of the quinazoline ring system and the rotational freedom of the amine substituent. frontiersin.org This analysis is crucial for understanding how the molecule might adapt its shape upon entering a protein's binding pocket. mdpi.com

When a ligand binds to a protein, the stability of the resulting complex is critical for its biological effect. MD simulations are widely used to assess this stability. nih.gov After docking this compound into the active site of a target protein, an MD simulation can be run to observe the complex's behavior in a simulated physiological environment. nih.gov

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated over the simulation trajectory relative to its initial docked position. A stable, low, and converging RMSD value suggests the ligand remains securely bound in the binding pocket. nih.govbioexcel.eu In contrast, a high and fluctuating RMSD may indicate an unstable interaction, with the ligand potentially dissociating from the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues over the course of the simulation. Analyzing the RMSF of the protein's active site residues can show how the protein structure adapts to the presence of the ligand. bioexcel.eu

| Simulation Time (ns) | Active Compound RMSD (Å) | Decoy Compound RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 2.5 |

| 40 | 1.4 | 4.1 |

| 60 | 1.5 | 5.8 |

| 80 | 1.4 | 6.5 |

| 100 | 1.5 | 7.2 |

In this hypothetical example, the active compound reaches a stable RMSD of around 1.5 Å, indicating a stable binding mode. The decoy compound's RMSD continuously increases, suggesting it is unstable and detaching from the binding site. nih.gov

To quantify the binding affinity between a ligand and a protein, end-point free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed. nih.gov These methods calculate the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov

The binding free energy is typically decomposed into several components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes electrostatic and van der Waals interactions.

ΔG_solv: The solvation free energy, which is further divided into a polar (ΔG_pol) and a non-polar (ΔG_np) component.

-TΔS: The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted when ranking congeneric ligands. nih.gov

MM/GBSA and MM/PBSA are considered more accurate than simple docking scores for ranking potential inhibitors because they account for solvation effects and are averaged over multiple conformations from an MD simulation. nih.govfrontiersin.org While MM/PBSA is generally considered more rigorous, MM/GBSA is computationally faster and often serves as a powerful tool in drug design for ranking inhibitors. nih.gov

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +35.8 |

| Non-polar Solvation Energy (ΔG_np) | -4.2 |

| Total Binding Free Energy (ΔG_bind) | -34.0 |

The negative ΔG_bind value indicates a favorable binding interaction. researchgate.net

Advanced Quantum Chemical Calculations

While molecular mechanics methods are efficient for large systems and long simulations, quantum chemical calculations provide a more accurate description of electronic structure. These methods are invaluable for understanding chemical reactivity and molecular properties that depend on the distribution of electrons.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. bhu.ac.inscirp.org It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of medium size like this compound.

Molecular Electrostatic Potential (MESP): The MESP is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. bhu.ac.in It is a powerful tool for predicting reactivity, as it visualizes electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. bhu.ac.in For this compound, the MESP would likely show negative potential around the nitrogen atoms of the quinazoline ring and the exocyclic amine, indicating these are sites prone to electrophilic attack or hydrogen bonding. bhu.ac.in

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. scirp.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals for this compound, providing insight into its electronic transition properties and charge transfer capabilities. aps.org

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 4.9 Debye |

These calculated properties are fundamental for understanding the molecule's stability, polarity, and sites of chemical reactivity. scirp.org

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic properties and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) are employed to understand its behavior at a molecular level. These theoretical investigations are crucial for predicting how the molecule will interact with other chemical species and for guiding the synthesis of new related compounds.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netuni-muenchen.deavogadro.ccresearchgate.net The MEP surface illustrates regions of electron richness and electron deficiency. Typically, electron-rich areas, shown in red, are susceptible to electrophilic attack, while electron-poor areas, depicted in blue, are prone to nucleophilic attack. researchgate.netresearchgate.net

For quinazoline derivatives, the nitrogen atoms of the heterocyclic ring and the exocyclic amino group are generally electron-rich regions, indicating they are likely sites for interactions with electrophiles. researchgate.netresearchgate.net The distribution of electrostatic potential helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical in biological systems. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a chemical compound can be effectively understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comresearchgate.net

The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. wuxibiology.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For related quinazoline structures, DFT calculations are used to determine these orbital energies and predict the molecule's kinetic stability and chemical reactivity.

The table below presents hypothetical HOMO-LUMO energy values and related quantum chemical descriptors for this compound, calculated using DFT methods. These values are essential for predicting the molecule's electronic behavior.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or computational studies on this compound are not publicly available. Calculations would typically be performed at a specific level of theory, such as B3LYP/6-31G(d).)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.75 | LUMO-HOMO energy difference, indicates chemical reactivity |

| Ionization Potential (I) | 6.25 | Approximated as -EHOMO |

| Electron Affinity (A) | 1.50 | Approximated as -ELUMO |

| Global Hardness (η) | 2.375 | (I-A)/2, measures resistance to change in electron distribution |

| Chemical Potential (μ) | -3.875 | -(I+A)/2, indicates the escaping tendency of electrons |

| Electrophilicity Index (ω) | 3.15 | μ2/(2η), measures the energy lowering due to electron flow |

Reactivity Predictions

The reactivity of halogenated quinazolines is a subject of significant interest. In molecules like 4-chloroquinazolines, the C4-position is particularly reactive towards nucleophilic aromatic substitution (SNAr). scispace.comfrontiersin.org This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the quinazoline ring. researchgate.net

Mechanistic Insights into Biological Interactions Non Clinical Focus

Modulation of Specific Enzyme Activities

The quinazoline (B50416) core is a well-established "privileged scaffold" in kinase inhibitor design, with the 4-aminoquinazoline substructure being a key feature in numerous approved drugs that target protein tyrosine kinases. ugr.esnih.govmdpi.com These enzymes play a critical role in cellular signaling pathways that control growth, proliferation, and differentiation. ugr.esjst.go.jp Dysregulation of kinase activity is a hallmark of various diseases, particularly cancer, making them important therapeutic targets. google.com

The primary mechanism of inhibition for 4-anilinoquinazoline (B1210976) derivatives, such as the well-known Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib (B1684475) and erlotinib, is competitive binding at the ATP-binding site within the kinase domain. ugr.esnih.govnih.gov This prevents the phosphorylation of the kinase and blocks downstream signaling. nih.govnih.gov The quinazoline nitrogen atoms typically form crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site. The aniline (B41778) portion extends into a more variable, lipophilic pocket, and modifications to this group are used to achieve potency and selectivity for different kinases. ugr.es

Several classes of quinazoline-based inhibitors have been developed:

EGFR Inhibitors : The 4-anilinoquinazoline scaffold is a common structural feature for inhibitors of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). ugr.esgoogle.com Overexpression or mutation of EGFR and ErbB2 has been linked to numerous cancers. ugr.esgoogle.com

VEGFR Inhibitors : Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are essential mediators of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. nih.govnih.gov The quinazoline scaffold serves as the flat heteroaromatic moiety in many type II VEGFR-2 inhibitors, which bind to the enzyme and stabilize its inactive conformation. nih.gov Derivatives of quinazolin-4-amine (B77745) have been investigated as dual inhibitors of both VEGFR-2 and other kinases like c-Met. researchgate.net

Src Kinase Inhibitors : Src family kinases (SFKs) are non-receptor tyrosine kinases involved in cancer progression. rcsb.org Substituted anilinoquinazolines have been developed that show high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. rcsb.org

Other Kinases : The versatile quinazolin-4-amine scaffold has also been adapted to target other kinases. For instance, 6-arylquinazolin-4-amines have been identified as potent, ATP-competitive inhibitors of cdc2-like kinases (Clk), which are involved in regulating pre-mRNA splicing. nih.gov

While the general quinazolin-4-amine framework is a recognized kinase inhibitor pharmacophore, specific inhibitory data for 8-chloroquinazolin-4-amine against EGFR, VEGFR, Src, or MEK were not available in the reviewed literature.

Table 1: Examples of Quinazoline-Based Kinase Inhibitors

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.comwikipedia.org Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govd-nb.infonih.gov While a wide variety of chemical structures, including tertiary amine derivatives of chlorochalcone (B8783882) and uracil (B121893) derivatives, have been evaluated as cholinesterase inhibitors, there was no information found in the searched literature regarding the activity of this compound against either AChE or BuChE. nih.govnih.gov

Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. d-nb.info This process is a key part of cellular stress responses. d-nb.info A class of drugs known as functional inhibitors of acid sphingomyelinase (FIASMAs) work by accumulating in lysosomes, leading to the detachment and subsequent degradation of ASM. d-nb.info These compounds are typically lipophilic and possess weakly basic properties. nih.govd-nb.info Although this compound contains a basic amine and could potentially accumulate in lysosomes, no specific studies were found in the reviewed literature that evaluated its activity as a sphingomyelinase inhibitor.

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair. While specific data for this compound was not identified, a closely related analog, 8-chloroquinazolin-4-ol , has been reported as an inhibitor of the PARP-1 enzyme. medchemexpress.com This compound, which differs by having a hydroxyl group instead of an amine at the C4 position, demonstrated inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 5.65 μM. medchemexpress.com This finding suggests that the 8-chloroquinazoline (B1587598) scaffold may be a viable starting point for the development of PARP inhibitors.

Table 2: PARP-1 Inhibitory Activity of an 8-Chloroquinazoline Analog

Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of DNA precursors and several amino acids. asm.orgmdpi.com Consequently, DHFR is a well-established target for anticancer and antimicrobial agents. mdpi.comvietnamjournal.ru The quinazoline ring system is a component of several known DHFR inhibitors. asm.org For example, trimetrexate (B1681579) is a quinazoline-based DHFR inhibitor used in cancer therapy, and other di-amino quinazoline derivatives have been developed as potent antimalarial agents by targeting the parasite's DHFR enzyme. asm.org Despite the prevalence of the quinazoline scaffold in this class of inhibitors, no specific data on the DHFR inhibitory activity of this compound were found in the reviewed scientific literature.

Cyclooxygenase (COX) enzymes are involved in inflammatory pathways, while urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key factor in infections by pathogens like Helicobacter pylori. brieflands.com A review of the available literature did not yield any information regarding the inhibitory activity of this compound against either COX or urease enzymes.

Table of Mentioned Compounds

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound and its derivatives are often initiated at the cell surface through interactions with various receptors, leading to the modulation of intracellular signaling cascades.

Adenosine (B11128) Receptor Antagonism/Agonism

Derivatives of the quinazoline scaffold have been identified as potent antagonists of adenosine receptors, particularly the A2A subtype. mdpi.comresearchgate.netsemanticscholar.org The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that, upon activation by its endogenous agonist adenosine, increases intracellular cyclic AMP (cAMP) levels. mdpi.com This in turn activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). mdpi.com

Research has highlighted the 2-aminoquinazoline (B112073) structure as a promising framework for developing new A2AR antagonists. mdpi.comresearchgate.net For instance, structure-activity relationship (SAR) studies on quinazoline's 4-position have shown that certain substituents are well-suited for the receptor's steric requirements. semanticscholar.org The development of selective and potent A2AR antagonists is an active area of research due to their therapeutic potential in various conditions. mdpi.com Non-selective A2A receptor antagonists, such as caffeine, have been linked to a reduced risk of developing neurodegenerative diseases. mdpi.com

Pharmacophore-based screening has also successfully identified 4-methylquinazoline (B149083) derivatives as adenosine receptor antagonists. nih.gov While many of these derivatives act as non-selective adenosine receptor ligands, some have shown selectivity for the A2B receptor subtype. nih.gov

α1-Adrenergic Receptor Interactions

α1-Adrenergic receptors (α1-ARs) are G protein-coupled receptors that mediate physiological responses to norepinephrine (B1679862) and epinephrine. amegroups.cn There are three subtypes: α1A, α1B, and α1D, all of which signal through the Gq/11 pathway. amegroups.cn The α1-receptor, being a Gq type, activates phospholipase C, which increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a rise in intracellular calcium levels and smooth muscle contraction. nih.gov

The interaction between ligands and α1-ARs involves specific structural features. For agonists, a protonated amine, a β-hydroxyl group on a chiral center, and a substituted aromatic ring capable of hydrogen bonding are generally required. researchgate.net Studies have identified key amino acid residues within the receptor that are crucial for ligand binding and receptor activation. researchgate.net For example, in the α1B-AR, Phenylalanine 310 is critically involved in an aromatic-aromatic interaction with the phenyl ring of catecholamine agonists. researchgate.net The development of subtype-selective drugs is essential for elucidating the specific functional roles of each α1-AR subtype. amegroups.cn

Interception of Cellular Proliferation Pathways

Quinazoline derivatives have demonstrated significant potential in targeting pathways that control cell proliferation, a hallmark of cancer. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors. beilstein-journals.org The 4-anilinoquinazoline scaffold is a well-known structural motif in several approved EGFR inhibitors. beilstein-journals.org

Beyond RTK inhibition, some quinazoline derivatives act as vascular disrupting agents and can induce apoptosis. beilstein-journals.org The antiproliferative effects of certain quinazoline compounds have been linked to their ability to induce G2/M cell cycle arrest. vulcanchem.com For example, N-[(4-methoxyphenyl)methyl]quinazolin-4-amine has shown potent antiproliferative effects against breast and prostate cancer cells by inhibiting EGFR kinase and activating caspases, which leads to apoptosis through mitochondrial pathways. vulcanchem.com

The modulation of cholinergic receptor signaling can also impact cell proliferation. nih.gov Activation of muscarinic acetylcholine receptors (mAChRs) can lead to an increase in intracellular calcium and the phosphorylation of the MAPK/ERK pathway, which in turn promotes protein synthesis and cell proliferation. nih.gov

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. biocompare.com This imbalance can lead to damage of cellular macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com

Cellular sources of ROS include mitochondrial respiration and enzymes like NADPH oxidase and xanthine (B1682287) oxidase. biocompare.comnih.gov The consequences of oxidative stress are far-reaching and are implicated in the pathogenesis of numerous diseases. mdpi.com Oxidative damage to DNA can result in lesions such as 8-oxoguanine, a mutagenic product that can lead to genomic instability. nih.govmdpi.com Proteins are also vulnerable to oxidation, leading to modifications like carbonylation and the formation of cross-links, which can impair their function. nih.govnih.gov Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage. nih.govmdpi.comnih.gov

Aerobic organisms have evolved sophisticated antioxidant defense systems to counteract oxidative stress. These include enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione and vitamins C and E. biocompare.commdpi.com

Interactions with Subcellular Components

The biological activity of this compound and its analogs extends to direct interactions with crucial subcellular structures.

Tubulin Polymerization Inhibition

A significant mechanism of action for several quinazoline-based compounds is the inhibition of tubulin polymerization. beilstein-journals.orgfrontiersin.orgnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis. vulcanchem.comfrontiersin.org

Many of these quinazoline derivatives bind to the colchicine (B1669291) binding site on β-tubulin. vulcanchem.comfrontiersin.org For example, certain 4-biarylaminoquinazoline analogues have been identified as potent inhibitors of tubulin polymerization, with activities comparable to the well-known antimitotic agent combretastatin (B1194345) A-4. nih.gov Molecular modeling studies have been employed to understand the structure-activity relationships and rationalize the pharmacodynamic properties of these compounds. nih.gov The inhibitory concentration (IC50) values for tubulin polymerization and the percentage of inhibition of colchicine binding are key parameters used to evaluate the potency of these inhibitors. frontiersin.orgnih.gov

Inducement of Apoptosis in Cellular Models

The programmed cell death, or apoptosis, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com The compound this compound and its derivatives have been investigated for their ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism for their anticancer activity. This process is often mediated through the intrinsic and extrinsic apoptotic pathways, which involve a cascade of molecular events, including the activation of caspases and the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins. aging-us.comresearchgate.net

Research has shown that quinazoline derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, certain derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the mitochondrial apoptotic pathway. researchgate.netmdpi.com The Bcl-2 family of proteins controls the permeabilization of the outer mitochondrial membrane, a pivotal event in apoptosis that leads to the release of cytochrome c into the cytoplasm. researchgate.netnih.govmdpi.com

Once in the cytoplasm, cytochrome c can bind to the apoptotic protease-activating factor 1 (Apaf-1), forming an apoptosome that activates initiator caspases, such as caspase-9. nih.govfrontiersin.org These initiator caspases then cleave and activate executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. aging-us.comnih.gov Studies on quinazoline derivatives have demonstrated the activation of these key caspases. vulcanchem.com

Furthermore, some quinazoline compounds have been shown to induce cell cycle arrest, a process often linked to the induction of apoptosis. nih.gov By halting the cell cycle at specific phases, such as G2/M, these compounds can provide a window for the apoptotic machinery to be engaged, particularly in cells with DNA damage. frontiersin.orgnih.gov The p53 tumor suppressor protein plays a significant role in this process by transcribing genes involved in both cell-cycle arrest and apoptosis. nih.gov

The extrinsic apoptotic pathway, initiated by the binding of death ligands to their corresponding receptors on the cell surface, can also be influenced by quinazoline derivatives. agroparistech.frnih.gov This pathway leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. agroparistech.frnih.gov While direct modulation of the extrinsic pathway by this compound itself is less characterized, the crosstalk between the intrinsic and extrinsic pathways, often involving the cleavage of the BH3-only protein Bid by caspase-8, provides a potential link. nih.gov

Detailed Research Findings

Investigations into the apoptotic effects of quinazoline derivatives have yielded specific data across various cancer cell lines. While direct studies on this compound are limited in the public domain, research on structurally related compounds provides valuable mechanistic insights.

For example, a study on novel hybrids of quinazoline-4(3H)-ones demonstrated that compound 8f induced both early and late apoptosis in UO-31 renal cancer cells, as determined by the Annexin V-FITC assay. researchgate.net This compound also led to an increase in the levels of caspase-3 and upregulated the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net

Another study focusing on 4-anilinoquinazoline analogues identified DW-8 as a potent inducer of apoptosis in SW620 colorectal cancer cells. nih.gov This was evidenced by cell cycle arrest at the G2 phase and activation of the intrinsic apoptotic pathway, indicated by the activation of caspase-9 and the executioner caspases-3 and -7. nih.gov

The tables below summarize key findings from studies on quinazoline derivatives, illustrating their pro-apoptotic activity in different cellular contexts.

Table 1: Effects of Quinazoline Derivatives on Apoptotic Markers

| Compound | Cell Line | Effect on Caspases | Effect on Bcl-2 Family Proteins | Reference |

| 8f | UO-31 (Renal Cancer) | Increased caspase-3 levels | Upregulated Bax, Downregulated Bcl-2 | researchgate.net |

| DW-8 | SW620 (Colorectal Cancer) | Activated caspase-9, -3, and -7 | Not specified | nih.gov |

| N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | MCF-7 (Breast Cancer) | Activated caspase-3/7 | Not specified | vulcanchem.com |

Table 2: Cytotoxic Activity of Quinazoline Derivatives in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 8-Bromo-2-chloroquinazolin-4-amine derivative | Breast Cancer | Not specified | 15 | Induces apoptosis via caspase activation | |

| N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | Breast Cancer | MCF-7 | 1.2 | Induces apoptosis via mitochondrial pathways | vulcanchem.com |

| N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | Prostate Cancer | PC-3 | 1.8 | Induces apoptosis via mitochondrial pathways | vulcanchem.com |

| DW-8 | Colorectal Cancer | HCT116 | 8.50 | Induces intrinsic apoptosis | nih.gov |

| DW-8 | Colorectal Cancer | HT29 | 5.80 | Induces intrinsic apoptosis | nih.gov |

| DW-8 | Colorectal Cancer | SW620 | 6.15 | Induces intrinsic apoptosis | nih.gov |

These findings collectively highlight the pro-apoptotic potential of the quinazoline scaffold, suggesting that compounds like this compound may exert their anticancer effects through the induction of programmed cell death in cancer cells. The detailed mechanisms often involve the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade, leading to the systematic dismantling of the cell.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound.

¹H NMR: In a hypothetical ¹H NMR spectrum of 8-Chloroquinazolin-4-amine, one would expect to see distinct signals for each unique proton. The protons on the quinazoline (B50416) ring system (at positions 2, 5, 6, and 7) would appear in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing chloro group at position 8 and the electron-donating amine group at position 4. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbon atoms of the quinazoline core would have characteristic shifts, with carbons directly bonded to nitrogen or chlorine appearing at different fields. For instance, C4 (bonded to the amine) and C8 (bonded to chlorine) would be significantly affected.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign the signals of the aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for unambiguous assignment of the entire carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. The molecular ion peak (M⁺) for this compound (C₈H₆ClN₃) would be expected at an m/z corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, about one-third the intensity of the molecular ion peak, would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Fragmentation patterns, resulting from the cleavage of the molecule in the mass spectrometer, would offer further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. analyzetest.com

C=N and C=C Stretching: The quinazoline ring would exhibit C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

N-H Bending: A bending vibration for the primary amine group would be expected around 1580-1650 cm⁻¹. analyzetest.com

C-Cl Stretching: The carbon-chlorine bond would produce a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The quinazoline ring system is a chromophore. The absorption of UV light by this compound would result in a distinct spectrum, with absorption maxima (λ_max) characteristic of the π → π* and n → π* electronic transitions within the aromatic system. The positions of these maxima would be influenced by the chloro and amine substituents. ijprajournal.comresearchgate.net

X-ray Crystallography and Single Crystal Diffraction

This technique is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. A successful single-crystal X-ray diffraction analysis of this compound would require growing suitable single crystals of the compound.

Fluorescence Spectroscopy and Applications as Probes

Research into substituted quinazolines has revealed that the introduction of various functional groups at different positions on the quinazoline ring system can significantly influence their absorption and emission properties. The design of donor-acceptor (D-A) systems based on the quinazoline core is a common strategy to create new fluorescent molecules. rsc.org In these systems, the electron-deficient quinazoline ring acts as the acceptor, and the introduction of electron-donating groups at positions such as C4 or C7 can modulate the intramolecular charge transfer (ICT) characteristics, leading to a range of emission colors and Stokes shifts. rsc.orgmdpi.com

For instance, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor with various amino donors at the 4- or 7-positions demonstrated emissions spanning from 414 nm to 597 nm in cyclohexane (B81311) solutions. rsc.org Some of these derivatives exhibited high photoluminescence quantum yields (QY) of over 80%. rsc.org Similarly, 4-(4-aminophenyl)-2-azinylquinazolines have been synthesized and their photophysical properties, including positive emission solvatochromism, have been investigated. researchgate.net

The fluorescence of quinazoline derivatives is also sensitive to their environment, such as solvent polarity. Many quinazoline-based chromophores exhibit solvatochromism, where the emission wavelength shifts with changes in the polarity of the solvent. mdpi.comresearchgate.net This property is indicative of a change in the dipole moment of the molecule upon excitation and is a key feature for their application as environmental probes.

Furthermore, the ability of quinazoline derivatives to act as fluorescent sensors for various analytes has been a significant area of investigation. Their utility as chemosensors often relies on the modulation of their fluorescence intensity or wavelength upon binding to a target species. For example, certain quinazolinone derivatives have been developed as selective "off-on" fluorescent sensors for metal ions like Fe(III). nih.gov In one study, a novel quinazolinone compound showed highly selective and sensitive recognition of Fe(III) ions through a significant quenching of its fluorescence. nih.gov Another report detailed a fluorescent sensor based on a 2-methyl-4(3H)-quinazoline thione for the selective detection of Fe(III), where the fluorescence emission intensity weakened upon complexation. tandfonline.comingentaconnect.com

The development of (di-(2-picolyl)amino)quinazolines has led to fluorescent probes for phosphate (B84403) recognition, demonstrating the versatility of the quinazoline scaffold in detecting biologically relevant anions. rsc.org These probes operate on a fluorescence on-off system, where they selectively recognize copper ions by fluorescence quenching, and their subsequent copper complexes exhibit fluorescence enhancement in the presence of phosphoric acid derivatives. rsc.org

The following table summarizes the fluorescence properties of some representative quinazoline derivatives to illustrate the range of photophysical characteristics observed in this class of compounds.

| Compound Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (ΦF) | Solvent/State | Application/Remark |

| 2-Methyl-4(3H)-quinazoline thione | Not specified | 306.5 nm | Not specified | Not specified | Fluorescent sensor for Fe(III) ions. tandfonline.comingentaconnect.com |

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | Not specified | Blue-green region | Up to 0.89 | Toluene | High quantum yields in solution. researchgate.net |

| 4- or 7-donor substituted 2-(3,5-bis(trifluoromethyl)phenyl)quinazolines | Not specified | 414 - 597 nm | Up to >0.80 | Cyclohexane | Tunable emission based on donor group. rsc.org |

| 2,4-bis(4-methoxyphenyl)-substituted quinazoline | Not specified | 438 nm | Not specified | Toluene | Emission is red-shifted in polar solvents. mdpi.com |

| 3-Aryl-5-aminobiphenyl substituted rsc.orgresearchgate.nettandfonline.comtriazolo[4,3-c]quinazolines | Not specified | Broad range | Up to 0.94 | Toluene | Exhibit strong fluorescence in solution and solid state. mdpi.com |

| (di-(2-picolyl)amino)quinazolines | Not specified | Not specified | Not specified | 1% DMSO/Water | Probes for phosphate recognition via a fluorescence on-off system with copper ions. rsc.org |

Role As a Chemical Probe and Pharmaceutical Scaffold

Utility as a Scaffold for Rational Drug Design

Rational drug design is an approach that involves the meticulous design and synthesis of new drug molecules based on a deep understanding of their biological targets. bpums.ac.irparssilico.com This process often utilizes a central molecular framework, or scaffold, which is systematically modified to optimize interactions with a specific protein or pathway. wpmucdn.com The 4-aminoquinazoline scaffold, including the 8-chloro derivative, is frequently employed in this paradigm due to its proven success in generating biologically active compounds. mdpi.comnih.gov The synthesis process often involves nucleophilic substitution at key positions, allowing for the controlled addition of various functional groups to fine-tune the molecule's properties. mdpi.comrsc.org

Complex multifactorial diseases, such as Alzheimer's disease (AD), have prompted a shift from the traditional "one molecule, one target" approach to the development of Multi-Target Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, which can offer a more effective therapeutic strategy for diseases with complex pathologies. nih.govnih.gov

The 8-chloroquinazolin-4-amine scaffold has been successfully utilized in this approach. In a notable study, researchers designed and synthesized a series of 2,4-disubstituted quinazoline (B50416) derivatives aimed at combating Alzheimer's disease. rsc.orgresearchgate.net The structure-activity relationship (SAR) studies identified that the placement of a chlorine atom at the C8 position was beneficial for inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. researchgate.net

One of the standout compounds from this research, 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (Table 1, Compound 1), emerged as a potent inhibitor of Aβ40 aggregation with an IC₅₀ value of 900 nM. rsc.orgresearchgate.net This was significantly more potent than the reference compound, curcumin. rsc.org Furthermore, this compound also demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic pathway, showcasing its multi-target profile. rsc.orgresearchgate.net Another derivative, 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine (Table 1, Compound 2), was identified as the most potent inhibitor of Aβ42 aggregation. rsc.orgresearchgate.net

Table 1: Activity of 8-Chloroquinazoline (B1587598) MTDLs in Alzheimer's Disease Research

| Compound Number | Chemical Name | Target | Activity (IC₅₀) | Reference |

| 1 | 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | Aβ40 Aggregation | 900 nM | rsc.org, researchgate.net |

| 1 | 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | Acetylcholinesterase (AChE) | 8.6 µM | rsc.org, researchgate.net |

| 1 | 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | Butyrylcholinesterase (BuChE) | 2.6 µM | rsc.org, researchgate.net |

| 2 | 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine | Aβ42 Aggregation | ~1.5 µM | rsc.org, researchgate.net |

Fluorescent probes are indispensable tools in biology and chemistry, designed to visualize and detect specific molecules, ions, or enzymatic activities within complex environments like living cells. nih.gov The design of these probes often relies on modulating the fluorescence properties of a core fluorophore through mechanisms like photoinduced electron transfer (PeT) or spirocyclization. nih.gov

The quinazoline ring system, due to its aromatic and heterocyclic nature, possesses inherent photophysical properties that can be harnessed to create fluorescent molecules. exaly.com By attaching specific recognition moieties to the quinazoline scaffold, it is possible to design probes that exhibit a change in fluorescence (e.g., "turn-on" or "turn-off") upon binding to a target analyte. rsc.orgmdpi.com For instance, 4-aminoquinazoline derivatives have been investigated as components of fluorescent probes. exaly.com While specific examples detailing the development of fluorescent probes directly from this compound are not extensively documented, its structural framework represents a viable platform for such applications, particularly for creating probes to study biological systems where quinazoline-based ligands are known to interact.

Chemical biology utilizes small molecules, known as chemical probes, to study and manipulate biological systems. evitachem.com These probes are designed for high potency and selectivity towards a specific biological target, allowing researchers to investigate the target's function in cellular or in vivo contexts. nih.gov The quinazoline scaffold has proven to be an excellent starting point for the development of such probes. evitachem.comnih.gov